molecular formula C9H5ClF4O2 B7995441 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride

Cat. No.: B7995441
M. Wt: 256.58 g/mol
InChI Key: FYJVZWDTLYEIII-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is an organic compound with the molecular formula C9H5ClF4O2 It is a derivative of benzoic acid where the benzoyl chloride group is substituted with a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride typically involves the reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The reaction can be represented as follows:

F2CHCF2OC6H4COOH+SOCl2F2CHCF2OC6H4COCl+SO2+HCl\text{F2CHCF2OC6H4COOH} + \text{SOCl2} \rightarrow \text{F2CHCF2OC6H4COCl} + \text{SO2} + \text{HCl} F2CHCF2OC6H4COOH+SOCl2→F2CHCF2OC6H4COCl+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts if necessary.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or basic conditions.

    Reduction: Strong reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products Formed

    Esters and Amides: Formed from nucleophilic substitution reactions.

    3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various fluorinated compounds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May be used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The tetrafluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)benzoyl chloride
  • 3-(Difluoromethoxy)benzoyl chloride
  • 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Uniqueness

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is unique due to the presence of the tetrafluoroethoxy group, which significantly alters its electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c10-7(15)5-2-1-3-6(4-5)16-9(13,14)8(11)12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJVZWDTLYEIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

39.4 parts by weight of thionyl chloride are added to a suspension of 65 parts by weight of m-(1,1,2,2-tetrafluoroethoxy)-benzoic acid in 500 parts by volume of 1,2-dichloroethane and the mixture is stirred for 3 hours under reflux. It is then concentrated under reduced pressure, and after filtering off a small amount of starting material which has precipitated, m-(1,1,2,2-tetrafluoroethoxy)-benzoyl chloride is obtained as a yellowish oil. The IR spectrum shows C=O bands at 1,770 and 1,748 cm-1 and fluoroalkoxy bands at 1,225, 1,190 and 1,125 cm-1.
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